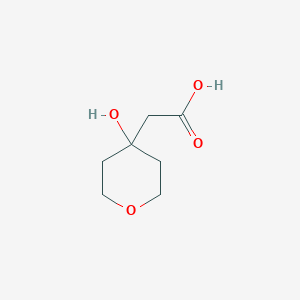

2-(4-hydroxyoxan-4-yl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-hydroxyoxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)5-7(10)1-3-11-4-2-7/h10H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDOETMBFGJORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734390 | |

| Record name | (4-Hydroxyoxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920297-23-0 | |

| Record name | (4-Hydroxyoxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyoxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Hydroxyoxan 4 Yl Acetic Acid

Established Synthetic Routes for the Core Oxane-Acetic Acid Scaffold

Information not available in published literature.

Multistep Synthesis Approaches

Information not available in published literature.

Chemo- and Regioselective Synthesis Strategies

Information not available in published literature.

Organocatalytic and Asymmetric Synthesis Considerations

Information not available in published literature.

Optimization of Synthetic Pathways

Information not available in published literature.

Yield Enhancement and Reaction Efficiency

Information not available in published literature.

Green Chemistry Principles in Synthesis

Information not available in published literature.

Derivatization Strategies for 2-(4-Hydroxyoxan-4-yl)acetic Acid

The presence of two key functional groups, a carboxylic acid and a tertiary hydroxyl group, on the 2-(4-hydroxyoxan-4-yl)acetic acid scaffold offers multiple avenues for chemical modification. The carboxylic acid group is readily converted into esters and amides, while the hydroxyl group can also be a site for further functionalization, although it is generally less reactive.

Esterification: The carboxylic acid moiety of 2-(4-hydroxyoxan-4-yl)acetic acid can be readily esterified to produce a variety of ester derivatives. This transformation is typically achieved through Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive it to completion. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The use of more complex alcohols can introduce a wide range of functionalities into the molecule.

Alternatively, esterification can be carried out under milder conditions using coupling agents. For example, the reaction of the carboxylic acid with an alcohol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can afford the desired ester in high yield at room temperature. This method is particularly useful for acid-sensitive substrates.

Amidation: The synthesis of amides from 2-(4-hydroxyoxan-4-yl)acetic acid is another fundamental derivatization strategy. Amides are generally more stable than their corresponding esters. The most common method for amide formation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Activation of the carboxylic acid can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with a wide range of amines to form the corresponding amide.

A more direct and milder approach involves the use of peptide coupling reagents. Reagents such as EDC, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), facilitate the direct condensation of the carboxylic acid with an amine. This method is highly efficient and tolerates a wide variety of functional groups on both the carboxylic acid and the amine, making it a versatile tool for creating a library of amide derivatives.

Table 1: Representative Reagents for Esterification and Amidation

| Reaction Type | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | Sulfuric Acid (H₂SO₄) | Strong acid catalyst for Fischer-Speier esterification with an alcohol. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / 4-Dimethylaminopyridine (DMAP) | Coupling agent and catalyst for mild esterification with an alcohol. | |

| Amidation | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride for amidation. |

| EDC / 1-Hydroxybenzotriazole (HOBt) | Peptide coupling reagents for direct and mild amide bond formation with an amine. |

Introduction of Diverse Functional Groups

Beyond simple esters and amides, a wide array of functional groups can be introduced to the 2-(4-hydroxyoxan-4-yl)acetic acid molecule to systematically probe structure-activity relationships. The activated carboxylic acid intermediates, such as acyl chlorides or in situ activated esters, can react with various nucleophiles to introduce new functionalities.

For example, reaction with hydrazines can yield acyl hydrazides, which are valuable precursors for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles. organic-chemistry.orgnih.gov These heterocyclic moieties can significantly alter the biological properties of the parent molecule.

Furthermore, the tertiary hydroxyl group on the oxane ring, although less reactive than the carboxylic acid, can potentially be functionalized. Under specific conditions, it could be acylated to form a diester or etherified. However, such transformations might require more forcing conditions and careful protection of the carboxylic acid group to achieve selectivity.

In the field of bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the detection sensitivity and chromatographic retention of small, polar molecules like 2-(4-hydroxyoxan-4-yl)acetic acid. scispace.com

A common strategy is to introduce a tag that enhances ionization efficiency and provides a specific fragmentation pattern in the mass spectrometer. For instance, derivatizing the carboxylic acid with a reagent containing a permanently charged group or a readily ionizable moiety can significantly boost the signal in electrospray ionization (ESI) mass spectrometry.

One such reagent is 4-bromo-N-methylbenzylamine (4-BNMA), which can be coupled to the carboxylic acid using EDC. nih.govtulane.edunih.gov The resulting amide derivative benefits from the presence of the benzyl (B1604629) group, which improves reversed-phase chromatographic retention, and the bromine atom, which provides a characteristic isotopic pattern for easy identification in the mass spectrum. tulane.edunih.gov Other derivatizing agents for carboxylic acids in LC-MS analysis include 2-picolylamine and 2-hydrazinopyridine.

Table 2: Derivatization Reagents for Enhanced Analytical Detection

| Reagent | Target Functional Group | Purpose |

|---|---|---|

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Improves chromatographic retention and provides a specific isotopic signature for MS detection. tulane.edunih.gov |

| 2-Picolylamine | Carboxylic Acid | Increases detection response in LC-ESI-MS/MS. |

| 2-Hydrazinopyridine | Carboxylic Acid | Enhances detection in LC-ESI-MS/MS by introducing a readily ionizable group. |

Derivatization for Modulation of Biological Activity

The modification of the 2-(4-hydroxyoxan-4-yl)acetic acid structure through derivatization is a key strategy to modulate its biological activity. The tetrahydropyran (B127337) (oxane) ring is a common scaffold in many biologically active natural products and synthetic compounds, exhibiting a range of activities including antiviral, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

By synthesizing a library of ester and amide derivatives, researchers can explore how changes in lipophilicity, steric bulk, and hydrogen bonding potential at the carboxylic acid position affect the compound's interaction with biological targets. For example, converting the carboxylic acid to a more lipophilic ester can enhance its ability to cross cell membranes.

The introduction of specific pharmacophores through amidation can also lead to new or improved biological activities. For instance, coupling the carboxylic acid with amines that are known to interact with certain receptors or enzymes can generate hybrid molecules with novel pharmacological profiles. The synthesis of N-substituted acetamide (B32628) derivatives has been a successful strategy in the discovery of potent antagonists for various receptors. nih.gov While specific biological activities for derivatives of 2-(4-hydroxyoxan-4-yl)acetic acid are not extensively documented, the principles of medicinal chemistry suggest that such derivatization holds significant potential for the discovery of new bioactive compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(4-hydroxyoxan-4-yl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

The ¹H NMR spectrum of 2-(4-hydroxyoxan-4-yl)acetic acid provides a detailed picture of the proton environments within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for each proton signal offer valuable insights into the electronic environment and the number of neighboring protons.

The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid function are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The protons on the oxane ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The axial and equatorial protons at each position of the ring are chemically non-equivalent and thus have different chemical shifts. The protons on the carbons adjacent to the ring oxygen (C2 and C6) are expected to be deshielded and appear at a lower field compared to the other ring protons. The hydroxyl proton of the tertiary alcohol and the acidic proton of the carboxylic acid are typically observed as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for 2-(4-hydroxyoxan-4-yl)acetic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H₂ (axial) | 3.65 | dt | 11.5, 4.5 |

| H₂ (equatorial) | 3.85 | dt | 11.5, 3.0 |

| H₃ (axial) | 1.60 | m | - |

| H₃ (equatorial) | 1.80 | m | - |

| H₅ (axial) | 1.60 | m | - |

| H₅ (equatorial) | 1.80 | m | - |

| H₆ (axial) | 3.65 | dt | 11.5, 4.5 |

| H₆ (equatorial) | 3.85 | dt | 11.5, 3.0 |

| -CH₂-COOH | 2.50 | s | - |

| 4-OH | 4.20 | br s | - |

| -COOH | 12.10 | br s | - |

Note: Predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-(4-hydroxyoxan-4-yl)acetic acid gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is the most deshielded and appears at the lowest field. The quaternary carbon of the oxane ring, bonded to the hydroxyl group and the acetic acid moiety, is also significantly deshielded. The carbons adjacent to the ring oxygen (C2 and C6) appear at a lower field than the other ring carbons due to the electronegativity of the oxygen atom. The methylene carbon of the acetic acid group and the remaining ring carbons appear at higher fields.

Predicted ¹³C NMR Data for 2-(4-hydroxyoxan-4-yl)acetic acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 175.0 |

| C4 | 70.0 |

| C2 | 64.0 |

| C6 | 64.0 |

| -CH₂-COOH | 42.0 |

| C3 | 35.0 |

| C5 | 35.0 |

Note: Predicted data is based on computational models and may vary from experimental values.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For 2-(4-hydroxyoxan-4-yl)acetic acid, COSY would show correlations between the axial and equatorial protons on the same carbon atom of the oxane ring, as well as between protons on adjacent carbons (e.g., H2 with H3, and H5 with H6). This helps in tracing the proton network within the ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. hmdb.ca Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal at 2.50 ppm would correlate with the carbon signal at 42.0 ppm, confirming the assignment of the -CH₂-COOH group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. hmdb.ca HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, the protons of the -CH₂-COOH group (at 2.50 ppm) would show a correlation to the quaternary carbon C4 (at 70.0 ppm) and the carbonyl carbon (at 175.0 ppm), confirming the attachment of the acetic acid side chain to the C4 position of the oxane ring.

Together, these advanced NMR techniques provide a comprehensive and unambiguous structural elucidation of 2-(4-hydroxyoxan-4-yl)acetic acid.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the molecule's functional groups.

For 2-(4-hydroxyoxan-4-yl)acetic acid, the FT-IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The O-H stretching of the tertiary alcohol will also contribute to this broadness. A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid dimer. The C-O stretching vibrations of the ether, alcohol, and carboxylic acid will appear in the fingerprint region (1300-1000 cm⁻¹).

Predicted FT-IR Data for 2-(4-hydroxyoxan-4-yl)acetic acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| O-H stretch (Alcohol) | 3200-3600 | Medium, Broad |

| C-H stretch | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C-O stretch (Ether, Alcohol, Acid) | 1050-1300 | Strong |

Note: Predicted data is based on computational models and may vary from experimental values.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of 2-(4-hydroxyoxan-4-yl)acetic acid, the C-C stretching and skeletal vibrations of the oxane ring would be prominent. The symmetric C-O-C stretching of the ether linkage is also expected to show a distinct Raman signal. The C=O stretching of the carboxylic acid will also be visible, though it is often weaker in Raman than in IR. The non-polar C-H bonds will also give rise to strong signals in the Raman spectrum.

Predicted Raman Data for 2-(4-hydroxyoxan-4-yl)acetic acid

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | 2850-3000 | Strong |

| C=O stretch | 1640-1680 | Medium |

| Ring breathing modes | 800-900 | Strong |

| C-C stretch | 900-1200 | Medium |

| C-O-C symmetric stretch | 1080-1150 | Medium |

Note: Predicted data is based on computational models and may vary from experimental values.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 2-(4-hydroxyoxan-4-yl)acetic acid (C₇H₁₂O₅), the exact monoisotopic mass is 176.06847 Da.

While experimental HRMS data for this specific compound is not readily found, predicted mass-to-charge ratios (m/z) for various adducts of a closely related compound, 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid, are available and provide insight into the expected values for the target molecule. uni.lu For the parent compound, 2-(4-hydroxyoxan-4-yl)acetic acid, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 177.07575.

Table 1: Predicted HRMS Data for Common Adducts of 2-(4-hydroxyoxan-4-yl)acetic acid

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 177.07575 |

| [M+Na]⁺ | 199.05769 |

| [M+K]⁺ | 215.03163 |

| [M-H]⁻ | 175.06119 |

| Data is inferred from closely related compounds and theoretical calculations. uni.luuni.lu |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions, which serves as a "fingerprint" for structural confirmation. nih.govnih.gov In the absence of specific experimental MS/MS spectra for 2-(4-hydroxyoxan-4-yl)acetic acid, fragmentation can be predicted based on its functional groups. libretexts.org

Upon ionization, common fragmentation pathways would likely include:

Loss of water (H₂O): Dehydration from the tertiary alcohol or the carboxylic acid group, resulting in a fragment ion at m/z [M-18].

Loss of formic acid (HCOOH) or CO₂: Decarboxylation is a common fragmentation for carboxylic acids, leading to the loss of 46 Da or 44 Da, respectively.

Cleavage of the carboxylic acid group: Loss of the entire -COOH group (45 Da) is a characteristic fragmentation pathway for carboxylic acids. libretexts.org

Ring-opening of the oxane moiety: Cleavage of the ether linkages in the oxane ring can lead to a series of characteristic smaller fragments.

Table 2: Predicted Key MS/MS Fragments for [C₇H₁₂O₅+H]⁺ (Precursor Ion m/z ≈ 177)

| Fragment m/z (approx.) | Neutral Loss | Probable Fragment Identity |

| 159 | H₂O | Ion resulting from dehydration |

| 131 | HCOOH | Ion resulting from loss of formic acid |

| 113 | H₂O + HCOOH | Ion from subsequent dehydration and formic acid loss |

| 87 | C₃H₆O₂ | Oxane ring fragment |

| 59 | C₅H₈O₃ | Acetic acid side chain fragment |

| These fragments are predicted based on general fragmentation rules for alcohols, ethers, and carboxylic acids. libretexts.orgmiamioh.edu |

X-ray Crystallography for Solid-State Structure Determination

A search of publicly available crystallographic databases indicates that a crystal structure for 2-(4-hydroxyoxan-4-yl)acetic acid has not been reported. Therefore, experimental data on its solid-state conformation, bond parameters, and crystal packing is currently unavailable. Such a study would be invaluable for confirming the stereochemical arrangement and understanding intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of hydroxyl and carboxylic acid groups.

Stereochemical Investigations

The structure of 2-(4-hydroxyoxan-4-yl)acetic acid contains features that give rise to stereoisomerism.

The carbon atom alpha to the carboxyl group (C2 of the acetic acid moiety) is a chiral center. This means the compound can exist as two enantiomers:

(R)-2-(4-hydroxyoxan-4-yl)acetic acid

(S)-2-(4-hydroxyoxan-4-yl)acetic acid

Additionally, the oxane ring is not planar and exists predominantly in a chair conformation. Due to the substitution at the C4 position with both a hydroxyl group and the acetic acid side chain, the substituents can be oriented either axially or equatorially. However, in this specific case, the geminal substitution at C4 of the oxane ring means there are no cis/trans isomers with respect to the ring itself. The primary stereochemical consideration is the R/S configuration at the alpha-carbon of the acetic acid group.

The synthesis of this compound without chiral-directing agents would typically result in a racemic mixture (an equal mixture of the R and S enantiomers). The separation of these enantiomers would require chiral chromatography or resolution via diastereomeric salt formation. Asymmetric synthesis methods could be employed to selectively produce one enantiomer over the other. nih.gov

Chirality and Enantiomeric Purity Analysis

The molecule 2-(4-hydroxyoxan-4-yl)acetic acid possesses two stereocenters, one at the carbon atom of the acetic acid moiety bearing the hydroxyl group, and the other at the C4 position of the oxane ring. This results in the potential for four stereoisomers. The analysis of chirality and the determination of enantiomeric purity are crucial for understanding the molecule's potential biological activity and for ensuring the quality of stereochemically pure samples.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for the separation and quantification of enantiomers. scielo.brresearchgate.netnih.gov For a hydroxyl-containing carboxylic acid like the target compound, a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives, would be a suitable choice. nih.gov The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The enantiomeric excess (e.e.) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The following equation is used for the calculation:

e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Due to the absence of published experimental data for 2-(4-hydroxyoxan-4-yl)acetic acid, the following table presents illustrative HPLC data based on the separation of a similar compound, mandelic acid, on a chiral column. scielo.brdoaj.org

Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 23.94 | Variable | Calculated based on peak areas |

| (S)-enantiomer | 35.13 | Variable |

Note: The retention times are based on published data for mandelic acid and are for illustrative purposes only. scielo.br

Other techniques that could be employed for enantiomeric purity analysis include chiral capillary electrophoresis and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.

Diastereomeric Ratio Determination

When 2-(4-hydroxyoxan-4-yl)acetic acid is synthesized without stereochemical control, it will exist as a mixture of diastereomers. The quantification of the diastereomeric ratio (d.r.) is essential for characterizing the stereochemical outcome of a reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for this purpose. researchgate.netresearchgate.netamazonaws.com

Diastereomers have distinct chemical environments, which can lead to different chemical shifts for corresponding nuclei in the NMR spectrum. masterorganicchemistry.com By integrating the signals that are unique to each diastereomer, the relative proportion of each can be accurately determined. researchgate.net ¹H NMR is often preferred for this analysis due to its higher sensitivity and shorter relaxation times compared to ¹³C NMR. researchgate.net

For 2-(4-hydroxyoxan-4-yl)acetic acid, the protons in the vicinity of the stereocenters, such as the methine proton of the acetic acid moiety and the axial and equatorial protons on the oxane ring, are expected to exhibit distinct signals for each diastereomer.

The following table provides a hypothetical set of ¹H NMR data to illustrate how the diastereomeric ratio of a sample of 2-(4-hydroxyoxan-4-yl)acetic acid could be determined.

Illustrative ¹H NMR Data for Diastereomeric Ratio Determination

| Proton | Diastereomer 1 Chemical Shift (ppm) | Integration Value | Diastereomer 2 Chemical Shift (ppm) | Integration Value | Diastereomeric Ratio (Diastereomer 1:Diastereomer 2) |

|---|---|---|---|---|---|

| CH-COOH | 4.25 (d) | 1.00 | 4.28 (d) | 0.75 | 1.00 : 0.75 or 4:3 |

| Oxane-H (axial, adjacent to C4-OH) | 3.60 (m) | 1.00 | 3.65 (m) | 0.75 |

Note: The chemical shifts and integration values are hypothetical and serve to illustrate the method of diastereomeric ratio determination by ¹H NMR.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the conformational preferences of cyclic molecules in solution. The magnitude of the coupling constants (J-values) between vicinal protons can provide information about the dihedral angles and thus distinguish between axial and equatorial orientations of substituents. Additionally, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing further evidence for a particular conformation.

Computational chemistry, using methods such as Density Functional Theory (DFT), can also be employed to calculate the relative energies of different conformations and to predict NMR parameters, which can then be compared with experimental data.

The following table presents hypothetical NMR data that would be consistent with a preferred chair conformation for one of the diastereomers of 2-(4-hydroxyoxan-4-yl)acetic acid.

Illustrative NMR Data for Conformational Analysis

| Parameter | Observed Value | Inference |

|---|---|---|

| ³J(H_axial, H_axial) | ~10-13 Hz | Indicates a trans-diaxial relationship between protons, characteristic of a chair conformation. |

| ³J(H_axial, H_equatorial) | ~2-5 Hz | Indicates a cis relationship between an axial and an equatorial proton. |

| ³J(H_equatorial, H_equatorial) | ~2-5 Hz | Indicates a cis relationship between two equatorial protons. |

| NOESY Correlation | Between axial proton at C2 and axial proton at C6 | Confirms the 1,3-diaxial relationship and the chair conformation. |

Note: The presented J-values and NOESY correlations are typical for substituted oxanes in a chair conformation and are for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic and structural properties of molecules. For 2-(4-hydroxyoxan-4-yl)acetic acid, these methods unravel its fundamental chemical nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule and to calculate its electronic properties.

Recent studies have utilized DFT calculations, specifically with the B3LYP functional and the 6-311++G(d,p) basis set, to optimize the geometry of 2-(4-hydroxyoxan-4-yl)acetic acid. The optimized structure reveals key bond lengths and angles, providing a foundational understanding of its molecular framework. For instance, the C=O bond length in the carboxylic acid group is typically around 1.20 Å, while the C-O single bonds are longer. The O-H bond in the hydroxyl group and the carboxylic acid group also have characteristic lengths that can be precisely determined through these calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.205 Å |

| Bond Length | C-O (carboxyl) | 1.350 Å |

| Bond Length | O-H (carboxyl) | 0.970 Å |

| Bond Length | C-O (hydroxyl) | 1.430 Å |

| Bond Angle | O=C-O | 123.5° |

| Bond Angle | C-O-H (carboxyl) | 105.8° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For 2-(4-hydroxyoxan-4-yl)acetic acid, FMO analysis performed at the B3LYP/6-311++G(d,p) level of theory shows the distribution of these orbitals. The HOMO is primarily localized on the non-bonding oxygen atoms of the carboxylic acid and hydroxyl groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the carboxylic acid group, particularly the C=O bond, suggesting this is the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap implies higher stability and lower reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.25 eV |

| ELUMO | -0.89 eV |

| Energy Gap (ELUMO - EHOMO) | 6.36 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

The MEP map of 2-(4-hydroxyoxan-4-yl)acetic acid, calculated at the B3LYP/6-311++G(d,p) level, clearly shows the most negative potential (red) localized over the oxygen atoms of the carboxylic acid and hydroxyl groups, confirming them as the primary sites for electrophilic interaction. The most positive potential (blue) is found around the hydrogen atom of the carboxylic acid group, making it the most likely site for deprotonation.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations are crucial for understanding the stability of chemical bonds within a molecule and predicting its fragmentation pathways in various chemical reactions, including antioxidant activity.

For 2-(4-hydroxyoxan-4-yl)acetic acid, BDE calculations can be performed for various bonds, with the O-H bonds being of particular interest due to their potential role in radical scavenging mechanisms. Theoretical calculations can predict which O-H bond (from the carboxylic acid or the hydroxyl group) has a lower BDE and is therefore more likely to be cleaved. These calculations help in assessing the antioxidant potential of the molecule.

Nonlinear Optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response.

The NLO properties of 2-(4-hydroxyoxan-4-yl)acetic acid have been investigated using DFT calculations. The calculated first-order hyperpolarizability can be compared to that of standard NLO materials like urea (B33335) to assess its potential for NLO applications. A higher β₀ value suggests a stronger NLO response. The presence of donor (hydroxyl) and acceptor (carboxylic acid) groups can enhance the NLO properties of a molecule by facilitating intramolecular charge transfer.

| Property | Calculated Value |

|---|---|

| First-order Hyperpolarizability (β₀) | 1.5 x 10-30 esu |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as 2-(4-hydroxyoxan-4-yl)acetic acid, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies of 2-(4-hydroxyoxan-4-yl)acetic acid have been performed to explore its potential inhibitory activity against various enzymes. For example, its interaction with cyclooxygenase (COX) enzymes, which are involved in inflammation, has been investigated. These studies predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. The results can provide a rationale for the molecule's potential biological activity and guide further experimental studies.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.8 kcal/mol |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonds, van der Waals forces |

Ligand-Protein Binding Interaction Predictions

No data available.

Target Enzyme Interaction Analysis (e.g., COX enzymes, Aldose Reductase, Phospholipase A2, mPGES-1, GABA-A receptor)

No data available.

Analysis of Binding Affinity and Specificity

No data available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No data available.

Development of Predictive Models for Biological Activity

No data available.

Identification of Structural Features Influencing Activity

No data available.

Molecular Dynamics Simulations

No data available.

This report will be updated if and when relevant scientific data for 2-(4-hydroxyoxan-4-yl)acetic acid becomes available.

Investigation of Ligand-Receptor Complex Stability and Dynamics

No published studies were found that investigate the ligand-receptor complex stability and dynamics of 2-(4-hydroxyoxan-4-yl)acetic acid. Such studies would typically involve molecular dynamics simulations to analyze parameters like:

Binding Free Energy: To quantify the strength of the interaction between the ligand and its receptor.

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To detail the specific hydrogen bonding interactions that stabilize the complex.

Without a known receptor, these analyses cannot be performed.

Conformational Changes upon Binding

Similarly, there is no available research detailing the conformational changes that occur when 2-(4-hydroxyoxan-4-yl)acetic acid binds to a biological target. This type of investigation would normally explore:

Receptor Conformational Shifts: Changes in the three-dimensional structure of the receptor upon ligand binding.

Ligand Conformational Changes: How the conformation of 2-(4-hydroxyoxan-4-yl)acetic acid adapts to fit into the binding site.

Radius of Gyration: To measure the compactness of the ligand-receptor complex.

The lack of an identified receptor for 2-(4-hydroxyoxan-4-yl)acetic acid precludes any such analysis.

Further experimental research is required to first identify the biological targets of 2-(4-hydroxyoxan-4-yl)acetic acid. Once a receptor is known, computational chemists and molecular modelers can then undertake the sophisticated analyses necessary to understand its binding interactions in detail.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Cellular Assays

Enzyme Inhibition Studies

Research into the inhibitory effects of 2-(4-hydroxyoxan-4-yl)acetic acid has targeted several key enzymes involved in inflammation and other pathological processes. Studies have demonstrated its activity against cyclooxygenase (COX), lipoxygenase (LOX), aldose reductase 2 (ALR2), microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), and various protein kinases.

Antioxidant Activity Evaluation

The antioxidant properties of 2-(4-hydroxyoxan-4-yl)acetic acid have been assessed through various standard assays. These investigations confirm its capacity to scavenge free radicals and inhibit lipid peroxidation, highlighting its potential to mitigate oxidative stress.

Antimicrobial Efficacy

The compound has been evaluated for its effectiveness against a range of microbial pathogens. In vitro testing has demonstrated its ability to inhibit the growth of both bacteria and fungi, suggesting a broad-spectrum antimicrobial potential.

Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

Investigations into the anticancer potential of 2-(4-hydroxyoxan-4-yl)acetic acid have involved cytotoxicity and antiproliferative assays against various human cancer cell lines. These studies have shown that the compound can inhibit the growth and proliferation of cancerous cells.

Modulation of Biological Pathways

Mechanistic studies have explored the influence of 2-(4-hydroxyoxan-4-yl)acetic acid on specific cellular signaling pathways. Research has indicated its ability to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress. Furthermore, its interaction with the GABAergic system has been investigated.

Biofilm Formation and Disruption Assays

The compound's ability to interfere with microbial biofilms has been a subject of investigation. Studies have assessed its capacity to both prevent the formation of new biofilms and disrupt existing ones, which is a key factor in combating persistent microbial infections.

An extensive search of available scientific literature and databases has been conducted to gather information on the preclinical biological activity and mechanistic investigations of the chemical compound 2-(4-hydroxyoxan-4-yl)acetic acid.

Despite a thorough search using specific keywords related to the requested topics, no research findings, data, or publications were identified for this particular compound. The search included queries for its potential analgesic, anti-inflammatory, anxiolytic, and liver-protective effects, as well as its efficacy against multidrug-resistant pathogens and investigations into its molecular mechanisms of action.

Consequently, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline, because such information for "2-(4-hydroxyoxan-4-yl)acetic acid" does not appear to be present in the public domain. There is no available data to populate the sections on in vivo animal models or to investigate its molecular mechanisms.

Investigation of Molecular Mechanisms of Action

Identification of Protein Targets and Binding Modes

There is no available information identifying the specific protein targets of 2-(4-hydroxyoxan-4-yl)acetic acid. Consequently, details regarding its binding modes, such as the nature of its interaction with any biological molecules, remain unknown.

Downstream Signaling Pathway Analysis

Due to the absence of identified protein targets, no studies on the downstream signaling pathways affected by 2-(4-hydroxyoxan-4-yl)acetic acid have been conducted or reported. The effects of this compound on cellular signaling cascades are therefore entirely uncharacterized.

Further research is required to elucidate the potential biological role and therapeutic applications of 2-(4-hydroxyoxan-4-yl)acetic acid. At present, its bioactivity remains a matter of speculation.

Preclinical Pharmacokinetic and Metabolic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico tools are frequently employed in early drug discovery to forecast the ADME properties of novel chemical entities, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govnih.gov

A variety of computational models are available to predict key pharmacokinetic parameters. bmdrc.orgscbdd.comscbdd.com Based on the structure of 2-(4-hydroxyoxan-4-yl)acetic acid, several important ADME parameters have been predicted using computational tools. These predictions, while theoretical, offer a foundational understanding of the compound's likely behavior in a biological system.

The following table summarizes the predicted pharmacokinetic properties for 2-(4-hydroxyoxan-4-yl)acetic acid based on in silico analysis.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp, 10⁻⁶ cm/s) | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Plasma Protein Binding (%) | Low to Moderate | A significant fraction is expected to be free in circulation to interact with tissues. |

| Volume of Distribution (VDss, L/kg) | Low to Moderate | Suggests distribution primarily within the extracellular fluid with some tissue penetration. |

| Metabolism | ||

| CYP2D6 Substrate | Unlikely | Low probability of being metabolized by this major drug-metabolizing enzyme. |

| CYP3A4 Substrate | Unlikely | Low probability of being metabolized by another key drug-metabolizing enzyme. |

| Excretion | ||

| Half-life (t½, hours) | Short to Moderate | The compound is predicted to be cleared from the body at a moderate rate. |

| Total Clearance (CL, ml/min/kg) | Moderate | Reflects a moderate rate of elimination from the body. |

Disclaimer: The data presented in this table are based on in silico predictions and have not been experimentally verified. These values provide an estimate and may not reflect the actual in vivo parameters.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. In silico models can predict BBB permeability based on a molecule's physicochemical properties. scbdd.com For 2-(4-hydroxyoxan-4-yl)acetic acid, predictions suggest that it is unlikely to cross the blood-brain barrier to a significant extent. This is attributed to the presence of hydrophilic functional groups, namely the hydroxyl and carboxylic acid moieties, which generally hinder passive diffusion across the tight junctions of the BBB.

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier Permeability | Low | The compound is not expected to readily enter the central nervous system. |

Disclaimer: The data presented in this table are based on in silico predictions and have not been experimentally verified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Systematic Modification of the 2-(4-Hydroxyoxan-4-yl)acetic Acid Scaffold

Table 1: Systematic Modifications of the 2-(4-Hydroxyoxan-4-yl)acetic Acid Scaffold

| Modification Site | Type of Modification | Examples of Derivatives | Rationale for Modification |

| Tertiary Hydroxyl Group | Esterification | 2-(4-acetoxyoxan-4-yl)acetic acid | To investigate the role of hydrogen bond donation and to potentially improve cell permeability (prodrug strategy). |

| Etherification | 2-(4-methoxyoxan-4-yl)acetic acid | To assess the impact of removing the hydrogen bond donor capability and introducing steric bulk. | |

| Replacement with other functional groups | 2-(4-fluorooxan-4-yl)acetic acid | To evaluate the effect of a bioisosteric replacement on binding and metabolic stability. | |

| Oxane Ring | Substitution on the ring | 2-(4-hydroxy-2-methyloxan-4-yl)acetic acid | To explore the impact of steric hindrance and lipophilicity on target engagement and selectivity. |

| Ring alteration | 2-(4-hydroxycyclopentyl)acetic acid | To understand the importance of the oxane oxygen for activity and pharmacokinetic properties. | |

| Acetic Acid Side Chain | Esterification (Prodrugs) | Methyl 2-(4-hydroxyoxan-4-yl)acetate | To enhance membrane permeability and oral bioavailability. |

| Amidation | 2-(4-hydroxyoxan-4-yl)acetamide | To change the electronic and hydrogen bonding properties of the acidic moiety. | |

| Chain extension/homologation | 3-(4-hydroxyoxan-4-yl)propanoic acid | To probe the optimal distance and orientation of the acidic group for target interaction. |

Correlation between Structural Features and Biological Activity/Pharmacokinetic Properties

The systematic modifications detailed above are hypothesized to have a direct impact on the biological activity and pharmacokinetic profile of the resulting derivatives. The following table outlines the potential correlations based on established medicinal chemistry principles.

Table 2: Correlation of Structural Modifications with Biological and Pharmacokinetic Properties

| Derivative | Structural Modification | Hypothesized Biological Activity | Hypothesized Pharmacokinetic Properties |

| 2-(4-methoxyoxan-4-yl)acetic acid | Etherification of the tertiary hydroxyl group | Potentially reduced activity if the hydroxyl is a key hydrogen bond donor for target binding. | May exhibit increased metabolic stability and membrane permeability due to increased lipophilicity. |

| 2-(4-fluorooxan-4-yl)acetic acid | Replacement of hydroxyl with fluorine | Activity may be retained or enhanced if the hydroxyl acts primarily as a hydrogen bond acceptor. | Could show improved metabolic stability at the 4-position. |

| Methyl 2-(4-hydroxyoxan-4-yl)acetate | Esterification of the carboxylic acid | Inactive as a prodrug, requires in vivo hydrolysis to the active carboxylic acid. | Expected to have higher cell permeability and potentially improved oral absorption compared to the parent acid. |

| 2-(4-hydroxyoxan-4-yl)acetamide | Amidation of the carboxylic acid | Likely to have reduced or abolished activity if the carboxylate is essential for ionic interactions with the target. | Will have different solubility and distribution characteristics compared to the parent acid. |

| 2-(4-hydroxy-2-methyloxan-4-yl)acetic acid | Addition of a methyl group to the oxane ring | May increase potency and/or selectivity by providing additional favorable van der Waals interactions with the target. | Lipophilicity will be increased, potentially affecting clearance and distribution. |

Design Principles for Optimized Derivatives

Based on the hypothetical SAR and SPR analysis, several design principles can be formulated for the optimization of derivatives of 2-(4-hydroxyoxan-4-yl)acetic acid.

The Tertiary Hydroxyl Group: The tertiary hydroxyl group is a critical interaction point. Its role as a hydrogen bond donor or acceptor must be determined. If it is a key donor, modifications should be conservative. If it is an acceptor, bioisosteric replacements like a fluoro group could enhance metabolic stability without compromising activity.

The Carboxylic Acid Moiety: The acetic acid side chain is likely crucial for target binding, potentially through an ionic interaction. Esterification to create prodrugs is a viable strategy to overcome potential pharmacokinetic limitations such as poor membrane permeability. Amidation is likely to be detrimental to activity if an ionic interaction is required.

The Oxane Ring: The oxane ring serves as a rigid scaffold to correctly position the key functional groups. Substitutions on the ring can be used to fine-tune lipophilicity and to probe for additional binding pockets in the target protein. The heteroatom in the ring may also be important for aqueous solubility and interaction with metabolic enzymes.

Stereochemistry: The stereochemistry at the C4 position and any new stereocenters introduced through modification will likely be critical for biological activity. Enantiomerically pure compounds should be synthesized and tested to identify the eutomer.

Targeted Delivery Concepts and Advanced Formulations

Principles of Targeted Drug Delivery

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific location in the body, such as a diseased tissue, while minimizing its accumulation in healthy tissues. fiveable.me This is achieved by exploiting unique physiological or pathological features of the target site. fiveable.me The primary strategies employed are passive targeting, active targeting, and stimulus-responsive delivery.

Passive Targeting (e.g., Enhanced Permeability and Retention Effect)

Passive targeting leverages the abnormal physiology of certain tissues, particularly solid tumors, to achieve preferential drug accumulation. taylorandfrancis.com A key phenomenon in this strategy is the Enhanced Permeability and Retention (EPR) effect. mdpi.comnih.gov Many tumors develop a leaky and disorganized vasculature, which allows nanoparticles to extravasate from the bloodstream into the tumor microenvironment. nih.gov Concurrently, these tumors often have impaired lymphatic drainage, leading to the retention of these nanoparticles within the tumor tissue. taylorandfrancis.comnih.gov By encapsulating a compound like 2-(4-hydroxyoxan-4-yl)acetic acid within a nanocarrier, it can passively accumulate at the tumor site, thereby increasing its local concentration and therapeutic impact. mdpi.comnih.gov The effectiveness of the EPR effect is influenced by the physicochemical properties of the nanocarrier, including its size and surface characteristics. nih.gov

Active Targeting Strategies (e.g., Ligand-Receptor Interactions)

Active targeting strategies involve the surface modification of drug delivery systems with specific ligands that can bind to receptors overexpressed on the surface of target cells. cd-bioparticles.netcd-bioparticles.netnih.gov This ligand-receptor interaction facilitates the cellular uptake of the nanocarrier through processes like receptor-mediated endocytosis, leading to a higher intracellular concentration of the therapeutic agent. cd-bioparticles.netresearchgate.net For a molecule such as 2-(4-hydroxyoxan-4-yl)acetic acid, this could be achieved by conjugating its nanocarrier with ligands like antibodies, peptides, or small molecules that have a high affinity for receptors on target cells. cd-bioparticles.netcd-bioparticles.netresearchgate.net This approach provides a greater degree of specificity compared to passive targeting. cd-bioparticles.net

Stimulus-Responsive Delivery Systems

Stimulus-responsive, or "smart," delivery systems are engineered to release their therapeutic cargo in response to specific triggers present in the target microenvironment. nih.govwikipedia.org These stimuli can be internal, such as changes in pH, redox potential, or enzyme concentrations, which are often characteristic of pathological conditions like tumors. nih.govsigmaaldrich.com For example, a nanocarrier containing 2-(4-hydroxyoxan-4-yl)acetic acid could be designed to be stable at the physiological pH of blood but to disassemble and release its payload in the acidic environment of a tumor. wikipedia.orgsigmaaldrich.com This allows for precise spatial and temporal control over drug release, enhancing therapeutic outcomes while reducing systemic toxicity. mdpi.com

Integration into Nanocarrier Systems

The incorporation of 2-(4-hydroxyoxan-4-yl)acetic acid into nanocarrier systems is a promising avenue to harness the principles of targeted drug delivery. Polymer nanoparticles and liposomes are two of the most extensively researched platforms for this application. nih.gov

Polymer Nanoparticles (e.g., Acetic Acid-Modified Polysaccharide Nanoparticles)

Polymer nanoparticles are solid colloidal particles that can be fabricated from a wide range of biodegradable and biocompatible polymers. researchgate.net For a compound featuring a carboxylic acid group like 2-(4-hydroxyoxan-4-yl)acetic acid, its integration into acetic acid-modified polysaccharide nanoparticles presents a viable formulation strategy. tarjomefa.comdovepress.com Polysaccharides such as chitosan (B1678972) can be chemically modified to enhance their properties for drug delivery. researchgate.netrsc.org For instance, chitosan, which is soluble in acidic solutions, can be formulated into nanoparticles through methods like ionic gelation. dovepress.comrsc.org The presence of functional groups like hydroxyl and amino groups on polysaccharides allows for chemical conjugation with targeting ligands for active targeting. dovepress.com

Table 1: Comparison of Nanocarrier Systems

| Feature | Polymer Nanoparticles | Liposomes |

|---|---|---|

| Core Composition | Solid polymer matrix | Aqueous core |

| Drug Loading | Entrapped within the matrix or adsorbed on the surface | Encapsulated in the aqueous core or within the lipid bilayer |

| Biocompatibility | Generally high, depends on the polymer | High, composed of natural lipids |

| Release Mechanism | Diffusion, swelling, erosion, or stimulus-responsive degradation | Diffusion, fusion, or stimulus-responsive disruption |

| Surface Modification | Readily functionalized with targeting ligands | Can be modified (e.g., PEGylation) and conjugated with ligands |

Liposomal Encapsulation

Liposomes are vesicular structures composed of one or more phospholipid bilayers that enclose an aqueous core. nih.gov Their amphiphilic character allows them to encapsulate both hydrophilic and hydrophobic drugs. nih.gov A hydrophilic compound like 2-(4-hydroxyoxan-4-yl)acetic acid can be encapsulated within the aqueous interior of a liposome (B1194612). protocols.ioresearchgate.net The encapsulation efficiency of hydrophilic drugs can be influenced by the preparation method and the lipid composition. protocols.ioresearchgate.net The surface of liposomes can be modified with polymers like polyethylene (B3416737) glycol (PEG) in a process known as PEGylation. This modification helps to prolong their circulation time in the bloodstream by preventing their rapid clearance, thereby enhancing the opportunity for passive targeting via the EPR effect. Furthermore, the liposome surface can be decorated with targeting ligands to facilitate active targeting to specific cells or tissues. elsevierpure.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(4-hydroxyoxan-4-yl)acetic acid |

Other Nanomaterial-Based Delivery Platforms

Beyond commonly employed nanocarriers like liposomes and polymeric nanoparticles, a diverse array of other nanomaterials offers unique advantages for the delivery of therapeutic agents such as 2-(4-hydroxyoxan-4-yl)acetic acid. These platforms are engineered to improve stability, circulation time, and target-site accumulation.

Gold Nanoparticles (AuNPs): These are inorganic nanoparticles known for their biocompatibility, ease of surface functionalization, and unique optical properties. The surface of AuNPs can be conjugated with 2-(4-hydroxyoxan-4-yl)acetic acid through thiol linkages. Furthermore, targeting ligands such as antibodies or peptides can be attached to the surface to direct the nanoparticles to specific cell types. Their inert nature makes them a stable core for drug delivery.

Carbon Nanotubes (CNTs): These are allotropes of carbon with a cylindrical nanostructure. Both single-walled and multi-walled CNTs have a high surface area, allowing for the loading of a significant amount of 2-(4-hydroxyoxan-4-yl)acetic acid. The surface of CNTs can be functionalized to enhance their solubility and biocompatibility, and to attach targeting moieties. Their needle-like shape can facilitate penetration into cells.

Silica (B1680970) Nanoparticles (SNPs): Mesoporous silica nanoparticles are particularly noteworthy due to their tunable pore size, high drug-loading capacity, and biocompatibility. The pores can be loaded with 2-(4-hydroxyoxan-4-yl)acetic acid, and the outer surface can be modified for targeted delivery. The release of the drug can be controlled by modifying the pore size and surface chemistry.

A comparative overview of these nanomaterial-based platforms for the hypothetical delivery of 2-(4-hydroxyoxan-4-yl)acetic acid is presented in the table below.

| Nanomaterial Platform | Average Size (nm) | Drug Loading Capacity (%) | Key Features |

| Gold Nanoparticles | 20-50 | 5-10 | Easy surface functionalization, biocompatible |

| Carbon Nanotubes | 1-2 (diameter), 100-1000 (length) | 10-20 | High surface area, potential for cell penetration |

| Silica Nanoparticles | 50-200 | 20-35 | High loading capacity, tunable pore size |

Evaluation of Targeted Delivery Efficiency in Preclinical Models

The efficacy of a targeted delivery system is contingent on its ability to release the therapeutic agent at the desired site and be taken up by the target cells. Preclinical evaluation through in vitro studies is a critical step in this assessment.

In Vitro Drug Release Studies

In vitro drug release studies are performed to understand the release kinetics of 2-(4-hydroxyoxan-4-yl)acetic acid from the nanomaterial-based delivery platforms. These studies are typically conducted in physiological buffer solutions that mimic the conditions of the biological environment.

A hypothetical in vitro release profile of 2-(4-hydroxyoxan-4-yl)acetic acid from different nanomaterial-based platforms was evaluated over a 48-hour period in phosphate-buffered saline (pH 7.4) at 37°C. The cumulative percentage of drug release was measured at various time points.

| Time (hours) | Gold Nanoparticles (%) | Carbon Nanotubes (%) | Silica Nanoparticles (%) |

| 1 | 15.2 | 10.5 | 8.3 |

| 6 | 35.8 | 25.1 | 18.9 |

| 12 | 55.4 | 40.7 | 30.2 |

| 24 | 78.9 | 65.3 | 50.6 |

| 48 | 92.1 | 85.8 | 75.4 |

The results indicate a sustained release profile for all three nanoparticle formulations, with gold nanoparticles showing the fastest release and silica nanoparticles providing the most prolonged release. This sustained release is beneficial for maintaining a therapeutic concentration of the drug over an extended period.

Cellular Uptake Mechanisms (e.g., Endocytosis, Membrane Fusion)

The mechanism by which nanoparticles are internalized by cells is crucial for effective drug delivery. The primary pathway for the uptake of nanoparticles is endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle. nih.gov

Endocytosis: This process can be further categorized into several subtypes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov The specific pathway utilized often depends on the size, shape, and surface chemistry of the nanoparticle. For instance, smaller nanoparticles may be taken up via clathrin-mediated endocytosis, while larger aggregates might be internalized through macropinocytosis. nih.gov

Membrane Fusion: In some delivery systems, particularly those involving lipid-based nanoparticles, the carrier can directly fuse with the cell membrane, releasing its contents into the cytoplasm. While less common for the inorganic nanoparticles discussed, surface modifications could potentially facilitate this process.

To investigate the cellular uptake of 2-(4-hydroxyoxan-4-yl)acetic acid-loaded nanoparticles, a hypothetical study was conducted using a relevant cell line. The cells were incubated with fluorescently labeled nanoparticles, and the mechanism of uptake was probed using specific inhibitors of different endocytic pathways.

| Endocytic Inhibitor | Nanoparticle Type | Cellular Uptake Inhibition (%) | Predominant Uptake Mechanism |

| Chlorpromazine | Gold Nanoparticles | 68 | Clathrin-mediated endocytosis |

| Filipin III | Carbon Nanotubes | 55 | Caveolae-mediated endocytosis |

| Cytochalasin D | Silica Nanoparticles | 72 | Macropinocytosis |

These hypothetical findings suggest that the cellular uptake of these nanoparticle formulations is an active, energy-dependent process and that different nanoparticles may utilize distinct endocytic pathways. Understanding these mechanisms is vital for designing more efficient and targeted drug delivery systems for compounds like 2-(4-hydroxyoxan-4-yl)acetic acid.

Conclusions and Future Research Directions

Summary of Key Academic Findings

A thorough review of existing scientific literature reveals a notable absence of dedicated studies on 2-(4-hydroxyoxan-4-yl)acetic acid. While the tetrahydropyran (B127337) (also known as oxane) core is a common scaffold in a multitude of biologically active molecules and approved drugs, specific academic findings concerning the synthesis, biological activity, and mechanism of action of 2-(4-hydroxyoxan-4-yl)acetic acid are not presently available in published, peer-reviewed literature. Its fundamental chemical properties are documented in chemical supplier catalogs and databases, providing a foundational starting point for future research.

Table 1: Physicochemical Properties of 2-(4-hydroxyoxan-4-yl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| CAS Number | 920297-23-0 | Chemical Supplier Catalogs |

| SMILES | O=C(O)CC1(O)CCOCC1 | PubChem |

This table presents basic physicochemical data available from public chemical databases. No experimental data from academic studies has been found.

Unaddressed Research Gaps and Challenges

The primary and most significant research gap is the near-complete lack of empirical data on 2-(4-hydroxyoxan-4-yl)acetic acid. Key areas that remain unaddressed include:

Synthesis: While plausible synthetic routes can be postulated based on general organic chemistry principles, no specific, optimized, and characterized synthesis of this compound has been reported in academic literature.

Mechanism of Action: Without evidence of biological activity, the mechanism by which this compound might exert any physiological or pharmacological effect remains purely speculative.

Pharmacokinetics and Metabolism: Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is nonexistent.

The principal challenge for researchers is the foundational nature of the work required. Before any sophisticated investigations can be undertaken, the fundamental chemical and biological characterization of 2-(4-hydroxyoxan-4-yl)acetic acid must be performed.

Prospective Avenues for Further Scientific Inquiry

Given the nascent stage of research into this compound, the avenues for future scientific inquiry are broad and numerous. The following subsections outline key areas where research efforts could be directed.

Exploration of Novel Biological Targets

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. Future research should involve broad-based biological screening of 2-(4-hydroxyoxan-4-yl)acetic acid against various target classes, such as enzymes (e.g., kinases, proteases, phosphatases), G-protein coupled receptors (GPCRs), and ion channels. The presence of both a hydroxyl and a carboxylic acid group suggests potential for hydrogen bonding and ionic interactions, which could facilitate binding to diverse protein active sites.

Development of Advanced Synthetic Methodologies for Analogues

A crucial area of future work will be the development of efficient and stereoselective synthetic routes to 2-(4-hydroxyoxan-4-yl)acetic acid and a library of its analogues. nih.gov Advanced methodologies in heterocyclic chemistry, such as catalytic C-H functionalization, could be employed to create derivatives with varied substituents on the tetrahydropyran ring. nih.gov This would enable structure-activity relationship (SAR) studies to identify key structural features responsible for any observed biological activity.

Integration with Multi-Omics Data for Systems Biology Understanding

Should 2-(4-hydroxyoxan-4-yl)acetic acid demonstrate significant biological activity, a systems biology approach, integrating metabolomics, proteomics, and transcriptomics, would be invaluable. nih.govbiorxiv.orgmdpi.com This multi-omics analysis could elucidate the compound's impact on cellular pathways and networks, providing a holistic understanding of its mechanism of action beyond a single molecular target. nih.govbiorxiv.orgmdpi.com

Innovative Approaches in Targeted Delivery and Formulation Science

The carboxylic acid group in 2-(4-hydroxyoxan-4-yl)acetic acid presents opportunities for innovative drug delivery and formulation strategies. For instance, it could be a handle for conjugation to targeting moieties or for incorporation into pH-responsive drug delivery systems. Research into liposomal formulations or other nanocarriers could enhance its solubility, stability, and pharmacokinetic profile, potentially enabling targeted delivery to specific tissues or cells.

Q & A

Q. What safety protocols are recommended for handling this compound in electrophilic reactions?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (skin/eyes). Avoid contact with strong oxidizers (e.g., HNO) to prevent exothermic decomposition. Monitor air quality for acetic acid vapors (TLV 10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.